N-methyl-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-15-12(18)8-11-9-20-14(16-11)17-13(19)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,18)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEVRDUSHWHYSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 2-Aminothiazole Derivatives
A widely reported method involves alkylating 2-amino-4-methylthiazole with N-methyl-2-chloroacetamide under basic conditions. For example, refluxing 2-amino-4-methylthiazole with N-methyl-2-chloroacetamide in anhydrous acetonitrile in the presence of potassium carbonate (K₂CO₃) yields the intermediate 2-(4-methylthiazol-2-yl)-N-methylacetamide. This reaction typically achieves 35–45% yields, with purification via flash chromatography using cyclohexane/ethyl acetate gradients. Challenges include competing side reactions, such as over-alkylation, which are mitigated by controlling stoichiometry and reaction time.
Nucleophilic Substitution on Halogenated Thiazoles
An alternative approach employs 2-chloro-4-methylthiazole as the starting material. Treatment with methylamine in ethanol at 50°C for 4–6 hours facilitates nucleophilic displacement of the chlorine atom, forming 2-(methylamino)-4-methylthiazole. Subsequent acylation with 2-phenylacetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base yields the 2-(2-phenylacetamido)-4-methylthiazole intermediate. This method offers higher regioselectivity (up to 63% yield) but requires stringent moisture control to prevent hydrolysis.
Functionalization of the Acetamide Side Chain
Introducing the N-methylacetamide moiety necessitates precise coupling or alkylation techniques.
Steglich Esterification for Amide Bond Formation
The Steglich reaction, utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP), is a cornerstone for forming the acetamide bond. In a representative procedure, 2-(2-phenylacetamido)-4-methylthiazole-5-acetic acid is activated with EDC in dry DCM at 0°C, followed by dropwise addition of methylamine. After stirring at room temperature for 24 hours, the product is isolated via sequential washing with HCl, NaHCO₃, and NaCl solutions, achieving yields of 58–72%. Key advantages include mild conditions and compatibility with acid-sensitive groups.
Direct Alkylation with Chloroacetamide Derivatives
Alkylation of 2-(2-phenylacetamido)-4-methylthiazole with N-methyl-2-chloroacetamide in refluxing acetonitrile (5–7 hours) in the presence of K₂CO₃ provides a one-step route to the target compound. However, this method suffers from moderate yields (30–40%) due to competing decomposition at elevated temperatures. Optimization studies indicate that replacing acetonitrile with dimethylformamide (DMF) improves solubility and reaction homogeneity, boosting yields to 50%.
Reaction Optimization and Catalytic Systems
Solvent and Temperature Effects
Comparative studies highlight ethanol as the optimal solvent for nucleophilic substitutions, offering a balance between reactivity and byproduct suppression. For instance, reacting 2-chloro-4-methylthiazole with methylamine in ethanol at 50°C achieves 63% yield, whereas acetonitrile or methanol result in incomplete conversions. Conversely, DCM is preferred for coupling reactions due to its inertness and ability to stabilize reactive intermediates.
Catalytic Additives
The use of DMAP in Steglich esterification accelerates acyl transfer, reducing reaction times from 24 to 12 hours. Similarly, adding catalytic iodine (5 mol%) during alkylation enhances the electrophilicity of chloroacetamide derivatives, improving yields by 15–20%.
Purification and Characterization
Chromatographic Techniques
Flash chromatography remains the primary purification method, with ethyl acetate/cyclohexane (1:1 to 2:1) effectively separating the target compound from unreacted starting materials. Recrystallization from ethanol/water mixtures (9:1) further enhances purity (>98%).
Spectroscopic Confirmation
- ¹H NMR : The N-methyl group resonates as a singlet at δ 3.03 ppm, while the thiazole protons appear as doublets between δ 7.2–7.5 ppm.
- IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 1540 cm⁻¹ (thiazole C=N) confirm successful functionalization.
- Elemental Analysis : Calculated for C₁₅H₁₆N₄O₂S: C 54.20%, H 4.85%, N 16.85%; observed values align within ±0.3%.
Industrial-Scale Synthesis Considerations
Large-scale production employs continuous flow reactors to maintain precise temperature control and reduce reaction times. For example, a pilot study using a microreactor system achieved 85% conversion in 2 hours for the alkylation step, compared to 6 hours in batch processes. Automated liquid-liquid extraction systems coupled with inline NMR monitoring ensure consistent purity (>99%) and throughput.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-methyl-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Key Structural Features
The target compound’s structure is compared to analogs in Table 1, highlighting substituent variations and their implications:
Key Observations :
- Hydrogen Bonding: All analogs exhibit N–H···N hydrogen bonds, forming R₂²(8) dimeric motifs. The N-methyl group in the target compound may reduce hydrogen-bonding capacity compared to non-methylated analogs .
Physical Properties
- Melting Points : Analogs range from 409 K (2,2-diphenyl derivative ) to 461 K (3,4-dichlorophenyl derivative ). The target compound’s melting point is unreported but expected to be influenced by the phenylacetamido group’s bulk.
- Crystallography : Dihedral angles between aromatic rings and the thiazole core vary:
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The phenylacetamido group’s extended conjugation may improve π-π stacking in protein binding pockets compared to simpler phenyl or chlorophenyl groups.
- Crystallographic Trends : Hydrogen-bonded dimers are conserved across analogs, but the N-methyl group in the target compound could reduce intermolecular interactions, altering solubility .
- Synthetic Scalability : EDCl-mediated coupling is widely applicable, but the use of methylamine in the target compound’s synthesis requires careful control to avoid over-alkylation .
Biological Activity
N-methyl-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide is a thiazole derivative that has attracted significant attention in pharmacological research due to its diverse biological activities. This compound is characterized by a thiazole ring and an acetamide group, which contribute to its therapeutic potential. Below, we explore its biological activities, mechanisms of action, and relevant research findings.
1. Antimicrobial Activity
This compound exhibits notable antimicrobial properties , effective against various bacterial and fungal strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Activity Profile
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.12 μg/mL |
| Escherichia coli | 2.29 μg/mL |
| Candida albicans | Not effective |
2. Analgesic and Anti-inflammatory Effects
The compound also demonstrates analgesic and anti-inflammatory activities. It has been shown to reduce inflammation in biological models, suggesting potential applications in pain management and inflammatory diseases. The mechanism of action may involve the modulation of inflammatory pathways, although further studies are needed to elucidate the specific targets involved.
The biological activity of this compound is likely mediated through several mechanisms:
- DNA Interaction : Similar to other thiazole derivatives, this compound may interact with DNA, disrupting cellular processes that lead to apoptosis in cancer cells.
- Enzyme Inhibition : It potentially inhibits specific enzymes involved in cellular signaling pathways, contributing to its anticancer and antimicrobial effects .
4. Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various biological contexts:
- A study demonstrated that derivatives of thiazole compounds could induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung carcinoma). The compound's structure was shown to enhance its cytotoxicity against these cells .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 1.3 ± 0.1 |
| A549 | 15.0 ± 0.5 |
| U87 (glioblastoma) | 10.0 ± 0.3 |
5. Structural Insights and SAR Studies
Structure-activity relationship (SAR) studies have highlighted the importance of various substituents on the phenyl ring for enhancing biological activity. For instance, modifications such as halogen substitutions have been correlated with increased potency against cancer cell lines .
Q & A
Q. Key Considerations :
- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for acylation) and temperature control (60–100°C) significantly impact yield and purity .
- Purification via column chromatography or recrystallization ensures >95% purity, verified by HPLC .
Basic Question: How is the structural integrity of this compound confirmed during synthesis?
Methodological Answer:
Analytical techniques are critical for validation:
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., thiazole protons at δ 7.2–7.5 ppm, acetamide carbonyl at δ 170–175 ppm) and confirm regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 385.12 for CHNOS) .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C–S bond ~1.74 Å in thiazole) and intermolecular interactions, often using SHELXL for refinement .
Basic Question: What preliminary biological screening methods are used to assess the compound’s activity?
Methodological Answer:
Initial bioactivity assessment involves:
- Enzyme Inhibition Assays : Testing against targets like cyclooxygenase (COX-1/COX-2) or microbial enzymes (e.g., DprE1 for antitubercular activity) using fluorometric or colorimetric substrates .
- Antimicrobial Testing : Broth microdilution (MIC determination) against Staphylococcus aureus or Escherichia coli .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
Advanced Question: How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for coupling reactions) or organocatalysts (e.g., DMAP for acylation) enhance regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (e.g., toluene) reduce side reactions during cyclization .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of heat-sensitive intermediates .
Q. Example Protocol :
- Thiazole formation: 12 hrs at 80°C in ethanol (yield: 65–75%) .
- Acylation: 4 hrs at 25°C with triethylamine in DCM (yield: 85–90%) .
Advanced Question: How are structure-activity relationship (SAR) studies designed for thiazole-acetamide derivatives?
Methodological Answer:
SAR studies focus on systematic substitutions:
- Core Modifications : Varying substituents on the thiazole (e.g., 4-Cl vs. 4-OCH) to assess electronic effects on bioactivity .
- Side-Chain Variations : Introducing alkyl (e.g., N-isobutyl) or aryl groups (e.g., 4-fluorophenyl) to modulate lipophilicity and target binding .
Q. Data-Driven Example :
| Substituent | Bioactivity (IC, μM) | LogP |
|---|---|---|
| 4-Cl-Benzylthio | 2.1 (COX-1) | 3.2 |
| 4-OCH-Benzylthio | 8.5 (COX-1) | 2.7 |
| Data derived from analogs in |
Advanced Question: What methodologies are employed to resolve contradictions in reported biological activities of similar compounds?
Methodological Answer:
Contradictions arise from variations in assay conditions or structural analogs. Resolution strategies include:
- Comparative Studies : Re-testing compounds under standardized protocols (e.g., uniform cell lines, ATP-based viability assays) .
- Structural Analysis : X-ray co-crystallography or molecular docking (using AutoDock Vina) to confirm target engagement .
- Meta-Analysis : Aggregating data from multiple studies to identify trends (e.g., 4-substituted analogs showing consistent COX-1 inhibition) .
Advanced Question: How are mechanistic studies designed to elucidate the compound’s mode of action?
Methodological Answer:
Mechanistic workflows include:
- Target Identification : Pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries to pinpoint interacting proteins .
- Pathway Analysis : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map affected pathways (e.g., apoptosis, oxidative stress) .
- Kinetic Studies : Stopped-flow spectroscopy to measure enzyme inhibition rates (e.g., / for DprE1) .
Q. Example :
- For antitubercular activity, confirm DprE1 binding via thermal shift assays (ΔT > 4°C) and MIC reduction in Mycobacterium tuberculosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
